molecular formula C11H6ClF3N2O2 B1598204 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 98534-82-8

1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1598204
CAS RN: 98534-82-8
M. Wt: 290.62 g/mol
InChI Key: FIZDWSPZPPDMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as 3-Chloro-5-trifluoromethylpyrazole-4-carboxylic acid or CTP, is a novel synthetic compound with potential applications in pharmaceuticals, agrochemicals, and materials. CTP is a monocyclic cyclic compound consisting of a pyrazole ring and a carboxylic acid group. CTP is a colorless, odorless, and tasteless chemical compound with a molecular weight of 236.5 g/mol. CTP has a melting point of 195-198°C and a boiling point of 320°C.

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and structural characterization of pyrazole derivatives, highlighting methods for creating compounds with specific chemical properties. For instance, the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been documented, emphasizing their potential as optical nonlinearity materials due to their significant nonlinear optical properties (Chandrakantha et al., 2013). Additionally, studies on the functionalization reactions of pyrazole carboxylic acids and their derivatives provide insights into their chemical behavior and potential applications in creating novel compounds with desired functional groups (Yıldırım et al., 2005).

Optical and Fluorescent Properties

The fluorescent properties of pyrazole derivatives have been a subject of interest. Research into 1,3,5-triaryl-2-pyrazolines, for example, has shown these compounds exhibit fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation, indicating their potential use in fluorescent materials and sensors (Hasan et al., 2011).

Material Science Applications

Pyrazole derivatives have also been investigated for their potential applications in material science, including the construction of metal-organic frameworks (MOFs) with specific topologies. Systematic investigations into the transition between framework topologies in Ce/Zr-MOFs using pyrazole-dicarboxylic acid as a linker molecule have revealed the influence of synthesis conditions on the resultant MOF structures, which could be pivotal for gas storage and separation technologies (Jacobsen et al., 2018).

properties

IUPAC Name

1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDWSPZPPDMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401292
Record name 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

98534-82-8
Record name 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.